2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide
Overview
Description
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide, commonly known as CB1 receptor antagonist, is a chemical compound that has gained significant attention in the field of pharmacology. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The CB1 receptor is primarily found in the central nervous system, and its activation by endocannabinoids or exogenous cannabinoids can lead to various effects. The CB1 receptor antagonist has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The CB1 receptor antagonist works by blocking the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is activated by endocannabinoids or exogenous cannabinoids, which can lead to various effects such as increased appetite, pain relief, and mood alteration. The CB1 receptor antagonist binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to a reduction in the effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
The CB1 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and increase energy expenditure, leading to weight loss. It has also been shown to reduce the rewarding effects of drugs of abuse, leading to a reduction in drug-seeking behavior. The CB1 receptor antagonist has also been shown to have neuroprotective effects, reducing the damage caused by various neurological disorders.
Advantages and Limitations for Lab Experiments
The CB1 receptor antagonist has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the study of the specific effects mediated by the CB1 receptor. It has also been extensively studied, and its mechanism of action is well understood. However, the CB1 receptor antagonist also has some limitations for lab experiments. It can have off-target effects, leading to the study of unintended effects. It can also be difficult to administer and may have variable effects depending on the dose and route of administration.
Future Directions
There are several future directions for the study of CB1 receptor antagonist. One area of research is the development of more selective CB1 receptor antagonists that can target specific subtypes of the CB1 receptor. Another area of research is the study of the long-term effects of CB1 receptor antagonist, as its effects on various physiological processes are not fully understood. The CB1 receptor antagonist can also be studied for its potential in the treatment of various diseases such as cancer and inflammatory bowel disease. Overall, the CB1 receptor antagonist has significant potential for future research and therapeutic applications.
Scientific Research Applications
The CB1 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure. It has also been studied for its potential in the treatment of drug addiction, as the CB1 receptor plays a crucial role in the reward system of the brain. The CB1 receptor antagonist has also been studied for its potential in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopropylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-13(14(18)16-11-6-7-11)17(21(2,19)20)12-8-4-10(15)5-9-12/h4-5,8-9,11,13H,3,6-7H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFFDBGXBGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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